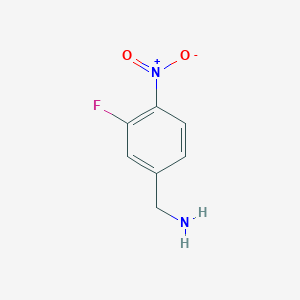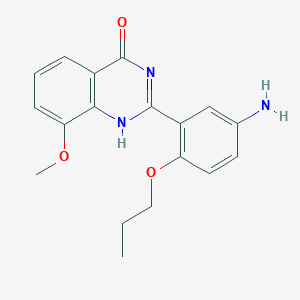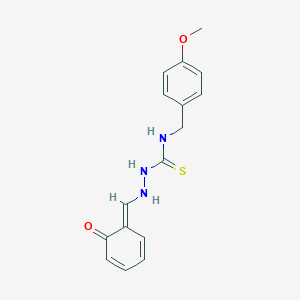
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide, also known as HMMH, is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound is a derivative of thiosemicarbazide and has been found to possess several interesting properties that make it an attractive candidate for further investigation.
Mechanism Of Action
The mechanism of action of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the disruption of normal cellular function and ultimately result in cell death.
Biochemical And Physiological Effects
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide has been found to possess several interesting biochemical and physiological effects. In vitro studies have shown that 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have also shown that 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide can reduce the growth of tumors in mice and improve cognitive function in rats.
Advantages And Limitations For Lab Experiments
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high purity, and is stable under normal laboratory conditions. However, one limitation of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide. One area of interest is the development of new derivatives of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide with improved properties such as increased potency and selectivity. Another area of interest is the investigation of the potential of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide and its effects on various cellular processes.
Synthesis Methods
The synthesis of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide can be achieved through the reaction of thiosemicarbazide with 2-hydroxybenzaldehyde and 4-methoxybenzyl chloride. The reaction is typically carried out in the presence of a suitable catalyst and under carefully controlled conditions to ensure the desired product is obtained in high yield and purity.
Scientific Research Applications
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of research such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide has been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
CAS RN |
186453-51-0 |
|---|---|
Product Name |
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide |
Molecular Formula |
C16H17N3O2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(4-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C16H17N3O2S/c1-21-14-8-6-12(7-9-14)10-17-16(22)19-18-11-13-4-2-3-5-15(13)20/h2-9,11,20H,10H2,1H3,(H2,17,19,22)/b18-11+ |
InChI Key |
ABWCQYBMHZRYSM-ACCUITESSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O |
SMILES |
COC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O |
synonyms |
Hydrazinecarbothioamide, 2-((2-hydroxyphenyl)methylene)-N-((4-methoxyp henyl)methyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




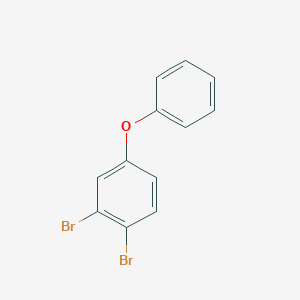

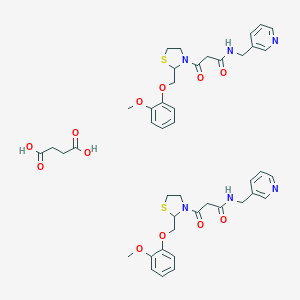
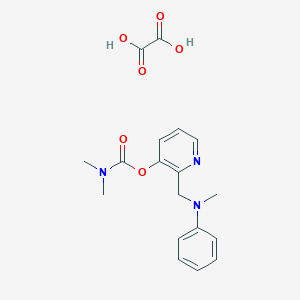
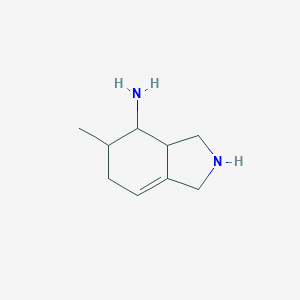
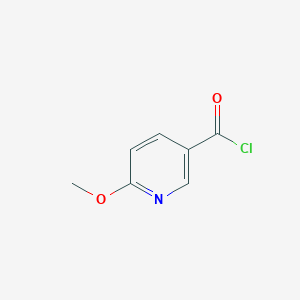

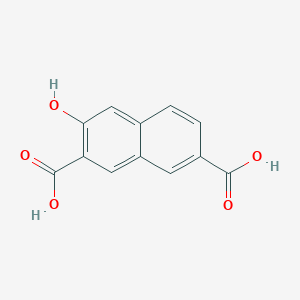
![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)

